molecular formula C17H19BrN2O3S B3591852 N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide

Cat. No.: B3591852
M. Wt: 411.3 g/mol
InChI Key: HCHFAKJZEORDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide is a complex organic compound with a molecular formula of C17H19BrN2O3S This compound is characterized by the presence of a benzyl group, a bromophenyl sulfonyl group, and a dimethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 4-bromobenzenesulfonyl chloride to form N-benzyl-4-bromobenzenesulfonamide . This intermediate is then reacted with dimethylglycine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The benzyl and dimethylglycinamide moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromobenzenesulfonamide
  • N-benzyl-2-bromobenzenesulfonamide
  • N-(4-bromophenyl)sulfonylbenzamide

Uniqueness

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide is unique due to the presence of both the bromophenyl sulfonyl group and the dimethylglycinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-[(4-bromophenyl)sulfonyl-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-19(12-14-6-4-3-5-7-14)17(21)13-20(2)24(22,23)16-10-8-15(18)9-11-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFAKJZEORDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.